![molecular formula C10H10F2O3 B1414995 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid CAS No. 1039927-58-6](/img/structure/B1414995.png)
4-(Difluoromethoxy)-3,5-dimethylbenzoic acid
Übersicht
Beschreibung
4-(Difluoromethoxy)benzoic acid is a p-difluoromethoxy substituted benzoic acid . It has a molecular weight of 188.13 .
Physical And Chemical Properties Analysis
4-(Difluoromethoxy)benzoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 272.1±30.0 °C at 760 mmHg, and a flash point of 118.3±24.6 °C . It also has a molar refractivity of 40.1±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 137.2±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Activation and Oxidation of Organic Compounds
A study on the activation and oxidation of mesitylene C–H bonds by pincer iridium(III) complexes demonstrated the selective cleavage of benzylic C–H bonds, forming isolable iridium mesityl complexes. This process facilitated the catalytic H/D exchange and benzylic C–H oxidation, yielding 3,5-dimethylbenzaldehyde and 3,5-dimethylbenzoic acid among other products. This research provides insights into the mechanisms of C–H activation and oxidation in organic synthesis (Zhou et al., 2015).
Microbial Metabolism of Dimethylbenzoates
Research on the microbial metabolism of dimethylbenzoates by Rhodococcus rhodochrous N75 revealed the oxidation of 3,4-dimethylbenzoic acid and 3,5-dimethylbenzoic acid through the ortho-pathway. The study identified novel metabolites resulting from this process, highlighting the microbial capability to transform dimethylbenzoate compounds into potentially useful bioproducts (Schmidt et al., 1994).
Synthesis of Key Intermediates
An efficient synthesis approach for 3,5-dimethoxy-2,4-difluorobenzoic acid was developed, showcasing its significance as a key intermediate for pharmaceuticals. The synthesis process from tetrafluorobenzoic acid highlights the compound's role in the preparation of impurities in drug manufacturing, illustrating the chemical versatility and application of difluoromethoxy-substituted benzoic acids in pharmaceutical chemistry (Zhang et al., 2017).
Chemical Reactions and Derivatives
Studies on the reactivity and synthesis of various benzoic acid derivatives, including those similar to 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid, demonstrate the compound's relevance in creating novel chemical entities. These entities have applications in materials science, catalysis, and organic synthesis, reflecting the compound's utility across a broad spectrum of chemical research (Alonso et al., 1990).
Safety and Hazards
4-(Difluoromethoxy)benzoic acid is classified as an eye irritant (Category 2), skin irritant (Category 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Wirkmechanismus
Target of Action
The primary target of 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation of type 2 lung epithelial cells . This transformation leads to excessive extracellular matrix deposition, which plays a crucial role in fibrosis .
Mode of Action
The compound interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increasing the expression of E-cadherin . It also significantly reduces the phosphorylation levels of Smad2/3 , which are key proteins in the TGF-β1 signaling pathway .
Biochemical Pathways
The compound affects the TGF-β1 signaling pathway. TGF-β1 induces the phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the epithelial-mesenchymal transition (EMT) process in epithelial cells .
Pharmacokinetics
Its therapeutic effects have been demonstrated in models of tracheal instillation of bleomycin .
Result of Action
The compound attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . It demonstrates therapeutic effects such as improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-3,5-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-5-3-7(9(13)14)4-6(2)8(5)15-10(11)12/h3-4,10H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQQDZZCUFMCQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(F)F)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3,5-dimethylbenzoic acid | |
CAS RN |
1039927-58-6 | |
Record name | 4-(difluoromethoxy)-3,5-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.